1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that features a triazole ring, a furan ring, and a cyclopentylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be attached via a Friedel-Crafts alkylation reaction, where cyclopentylmethyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the furan ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate
- 1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
This compound is unique due to the combination of its structural features, which include a triazole ring, a furan ring, and a cyclopentylmethyl group. This combination imparts specific chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C14H18N4O2 |
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Molecular Weight |
274.32 g/mol |
IUPAC Name |
1-(cyclopentylmethyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H18N4O2/c19-14(15-8-12-6-3-7-20-12)13-10-18(17-16-13)9-11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,15,19) |
InChI Key |
ZYXCYEFEBFPJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN2C=C(N=N2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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